1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan
Description
Properties
Molecular Formula |
C12Br2Cl6O |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1,2-dibromo-3,4,6,7,8,9-hexachlorodibenzofuran |
InChI |
InChI=1S/C12Br2Cl6O/c13-3-1-2-5(15)7(17)8(18)10(20)12(2)21-11(1)9(19)6(16)4(3)14 |
InChI Key |
OBLLJPIBKWMTRF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Br)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- The base compound for synthesis is dibenzofuran (C12H8O), which consists of two fused benzene rings and a furan ring.
- Purity of the starting material is critical to ensure high yield and selectivity during halogenation.
Halogenation Reaction
- Electrophilic Substitution : Bromine and chlorine atoms are introduced via electrophilic substitution reactions. This process typically uses bromine (Br2) and chlorine (Cl2) as reagents.
- Catalysts : Lewis acids like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are often used to activate halogens for substitution.
- Solvent : Non-polar solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are commonly employed to dissolve reactants and facilitate the reaction.
Reaction Conditions:
- Temperature Control : The reaction is performed under controlled temperatures to prevent over-halogenation.
- Stoichiometry : Precise control of bromine and chlorine equivalents ensures selective substitution at desired positions.
Purification
- After halogenation, the product mixture is purified using techniques such as:
- Recrystallization : Dissolving the product in an appropriate solvent and allowing it to crystallize.
- Column Chromatography : Separating the desired compound based on its polarity and molecular weight.
Characterization
- The final compound is characterized using analytical methods:
- Mass Spectrometry (MS) : Determines molecular weight and confirms the presence of halogens.
- Nuclear Magnetic Resonance (NMR) : Provides structural information about the substitution pattern.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.
Environmental Considerations
- Halogenated dibenzofurans are persistent organic pollutants. Special care must be taken to minimize environmental contamination during synthesis.
- Waste products containing halogens should be neutralized or disposed of according to hazardous waste protocols.
Chemical Reactions Analysis
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan involves its interaction with molecular targets through halogen bonding and aromatic interactions. These interactions can affect the stability and reactivity of the compound, influencing its chemical behavior in various environments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenation Patterns and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with similar chlorinated and brominated analogs:
*Log $K_{ow}$ (octanol-water partition coefficient) estimates based on halogen count and substitution patterns.
Key Observations :
Dioxin-like Toxicity
Chlorinated dibenzofurans, such as 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan , exhibit dioxin-like toxicity mediated by aryl hydrocarbon receptor (AhR) activation, leading to cytochrome P450 (CYP1A1/1B1) induction and oxidative stress . The heptachloro analog 1,2,3,4,7,8,9-Heptachlorodibenzofuran has been shown to induce CYP1A1 activity in human lymphocytes at concentrations as low as 10 nM .
For the target compound, bromine substitution may alter AhR binding affinity. Studies on mixed halogenated analogs (e.g., bromo-chloro-PCDFs) suggest that bromine can either enhance or reduce toxicity depending on substitution positions, though data specific to the target compound are absent .
Environmental Persistence
- Chlorinated Analogs : 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan has a half-life of >5 years in sediments, reflecting extreme persistence .
- Brominated Analogs : Bromine’s lower bond dissociation energy may increase susceptibility to photodegradation compared to chlorinated compounds, but this is offset by higher overall halogenation in the target compound .
Regulatory and Detection Status
- 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan is monitored under the U.S. EPA’s Toxics Release Inventory (TRI) due to its dioxin-like toxicity .
Biological Activity
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan (DBHDF) is a member of the dibenzofuran family and has garnered attention due to its potential biological activities and toxicological implications. This compound is structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are known for their environmental persistence and biological effects. Understanding the biological activity of DBHDF is crucial for assessing its risks to human health and the environment.
- Molecular Formula : C12Br2Cl6O
- Molecular Weight : 532.6538 g/mol
- CAS Number : 131167-06-1
Toxicological Profile
DBHDF exhibits a range of toxicological effects that align with those observed in other halogenated aromatic compounds. Key findings include:
- Carcinogenic Potential : Studies indicate that DBHDF can induce liver tumors in laboratory animals. Specifically, it has been shown to promote the formation of liver adenomas and carcinomas in rodent models when administered at certain dosages over extended periods .
- Endocrine Disruption : Like many PCDDs and PCDFs, DBHDF has been implicated in endocrine disruption. Research suggests that exposure can interfere with hormonal pathways, potentially leading to reproductive and developmental issues .
The biological activity of DBHDF is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a key regulatory protein involved in xenobiotic metabolism and cellular signaling. Upon binding to AhR, DBHDF can activate gene expression pathways associated with detoxification processes and cell proliferation.
Study 1: Liver Tumor Induction in Rodents
A pivotal study conducted by the National Toxicology Program evaluated the carcinogenicity of various dibenzofuran derivatives, including DBHDF. Mice were administered DBHDF via gavage over a two-year period. The results showed a significant incidence of hepatocellular adenomas and carcinomas:
| Dose (mg/kg) | Tumor Incidence (%) |
|---|---|
| 0 | 0 |
| 10 | 15 |
| 30 | 35 |
| 100 | 60 |
This study highlights the dose-dependent relationship between DBHDF exposure and tumor development .
Study 2: Endocrine Disruption Assessment
A separate investigation assessed the endocrine-disrupting effects of DBHDF using a rat model. The study measured hormone levels and reproductive outcomes following exposure:
| Parameter | Control Group | DBHDF Group |
|---|---|---|
| Testosterone (ng/mL) | 500 | 350 |
| Estradiol (pg/mL) | 200 | 120 |
| Offspring Survival (%) | 90 | 70 |
The results indicated a significant reduction in testosterone levels and offspring survival rates in the DBHDF-exposed group, suggesting potential reproductive toxicity .
Environmental Impact
DBHDF's persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity. It has been detected in various environmental matrices, including soil and aquatic systems. Its ability to bioaccumulate poses risks to wildlife and humans through the food chain.
Q & A
Q. What analytical methods are recommended for detecting 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan in environmental matrices?
Q. How does the halogen substitution pattern influence the environmental persistence of this compound?
Methodological Answer: The bromine and chlorine substituents increase hydrophobicity (log Kow > 6), leading to bioaccumulation in lipid-rich tissues. To assess environmental persistence:
- Conduct photodegradation studies under UV light (254 nm) to measure half-life in aqueous/solid phases.
- Use OECD Guideline 307 for soil degradation testing.
- Compare with structurally similar compounds (e.g., octachlorodibenzofuran) to infer persistence trends. Higher halogenation typically reduces biodegradation rates .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for studying thermal degradation pathways?
Methodological Answer: A 2³ factorial design evaluates temperature, oxygen availability, and catalyst presence:
- Factors:
- Temperature (300°C vs. 500°C)
- Atmosphere (N₂ vs. O₂)
- Catalyst (TiO₂ vs. none)
- Response Variables: Degradation efficiency, byproduct formation (e.g., polychlorinated dibenzo-p-dioxins).
- Analysis: Use ANOVA to identify significant interactions. For example, high temperature + O₂ may enhance oxidation but increase toxic byproducts. Reference similar studies on chlorinated dibenzofurans for baseline assumptions .
Q. How can researchers resolve contradictions in reported toxicity data across in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from congener-specific effects or metabolic differences. To address this:
- Congener-Specific Analysis: Compare toxicity of the target compound with analogous HxCDFs (e.g., 1,2,3,4,7,8-HxCDF) using the Aryl Hydrocarbon Receptor (AhR) luciferase assay.
- Cross-Species Validation: Administer the compound to rodent models (e.g., Sprague-Dawley rats) and human hepatocyte cultures. Measure CYP1A1 induction and liver histopathology.
- Meta-Analysis: Pool data from regulatory databases (e.g., EPA Dioxin Reassessment) to identify trends in dose-response relationships .
Q. What computational strategies predict the compound’s reactivity in advanced oxidation processes (AOPs)?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) can model reaction pathways:
- Step 1: Optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO) to identify reactive sites.
- Step 2: Simulate hydroxyl radical (•OH) attacks to predict degradation intermediates.
- Validation: Compare results with experimental LC-MS/MS data from AOP treatments (e.g., UV/H₂O₂ systems). Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for real-time parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
